molecular formula C10H9N B1663977 1-Naphthylamine CAS No. 134-32-7

1-Naphthylamine

Cat. No. B1663977
CAS RN: 134-32-7
M. Wt: 143.18 g/mol
InChI Key: RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Patent
US05410085

Procedure details

The procedure was as described in Example II-3 except that 100 g of 1-nitronaphthalene and 4 g of catalyst prepared according to Example I-1 were used as the educt. The hydrogenation was carried out without the addition of ammonia. The catalyst was recycled once (total of 2 runs). The purity of the 1-naphthylamine obtained was between 99.1 and 99.3%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)([O-])=O.N>>[C:4]1([NH2:1])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
catalyst
Quantity
4 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.